molecular formula C7H10N2O5S B052407 4,6-Dimethoxypyrimidin-2-yl methanesulfonate CAS No. 120259-57-6

4,6-Dimethoxypyrimidin-2-yl methanesulfonate

Cat. No. B052407
M. Wt: 234.23 g/mol
InChI Key: HCIXUQJFFHIBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxypyrimidin-2-yl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.

Scientific Research Applications

4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various scientific research applications, including its use as a building block in the synthesis of nucleoside analogs. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, it has been used as a research tool for studying the mechanism of action of various enzymes and proteins.

Mechanism Of Action

The mechanism of action of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves its ability to inhibit the activity of enzymes and proteins. This compound acts as a competitive inhibitor, binding to the active site of enzymes and preventing their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.

Biochemical And Physiological Effects

4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. This compound has also been shown to have antiviral and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4,6-Dimethoxypyrimidin-2-yl methanesulfonate in lab experiments include its simple synthesis method, its ability to inhibit the activity of enzymes and proteins, and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the research of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of new derivatives of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate could lead to the development of new drugs and research tools.

Synthesis Methods

The synthesis of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves the reaction of 4,6-dimethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple and efficient, making it a popular choice for researchers.

properties

CAS RN

120259-57-6

Product Name

4,6-Dimethoxypyrimidin-2-yl methanesulfonate

Molecular Formula

C7H10N2O5S

Molecular Weight

234.23 g/mol

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl) methanesulfonate

InChI

InChI=1S/C7H10N2O5S/c1-12-5-4-6(13-2)9-7(8-5)14-15(3,10)11/h4H,1-3H3

InChI Key

HCIXUQJFFHIBSX-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OS(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=NC(=N1)OS(=O)(=O)C)OC

synonyms

2-Pyrimidinol, 4,6-dimethoxy-, methanesulfonate (ester) (9CI)

Origin of Product

United States

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